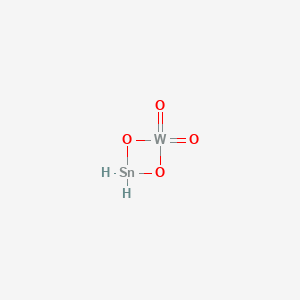
Tin monotungstate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin monotungstate is an inorganic compound composed of tin and tungsten. It is known for its unique chemical properties and potential applications in various fields, including chemistry, materials science, and industry. The compound is typically represented by the formula SnWO₄, indicating the presence of one tin atom and one tungsten atom bonded with oxygen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin monotungstate can be synthesized through various methods. One common approach involves the reaction of tin chloride (SnCl₂) with sodium tungstate (Na₂WO₄) in an aqueous solution. The reaction typically occurs under controlled pH conditions and moderate temperatures to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This involves heating a mixture of tin oxide (SnO₂) and tungsten oxide (WO₃) at elevated temperatures, typically around 900-1000°C, in a controlled atmosphere. The resulting product is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tin monotungstate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organic groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxides, while reduction can produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Tin monotungstate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: this compound is being explored for its potential use in medical imaging and as a therapeutic agent.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and electronic components.
Wirkmechanismus
The mechanism of action of tin monotungstate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. In biological systems, this compound may interact with enzymes and proteins, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Tin dioxide (SnO₂): A widely studied compound with applications in gas sensors and catalysis.
Tungsten trioxide (WO₃): Known for its use in electrochromic devices and photocatalysis.
Tin tungstate (SnWO₄): Similar to tin monotungstate but with different stoichiometry and properties.
Uniqueness: this compound is unique due to its specific combination of tin and tungsten atoms, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
14553-36-7 |
|---|---|
Molekularformel |
H2O4SnW |
Molekulargewicht |
368.56 g/mol |
IUPAC-Name |
1,3-dioxa-2-stanna-4λ6-tungstacyclobutane 4,4-dioxide |
InChI |
InChI=1S/4O.Sn.W.2H |
InChI-Schlüssel |
VYCQWQNSQQENQM-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W]1(=O)O[SnH2]O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


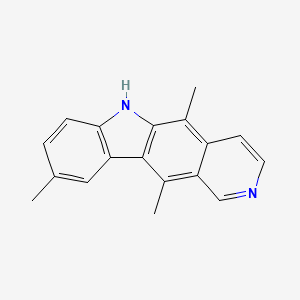

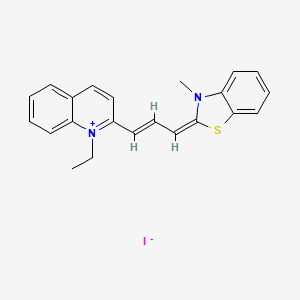
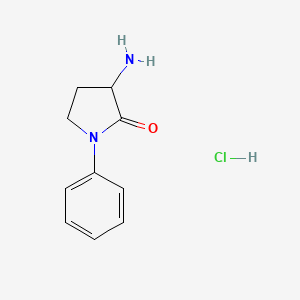
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
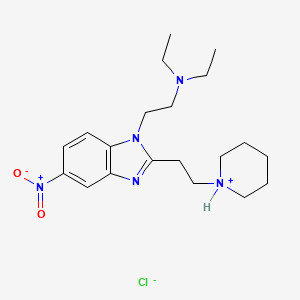
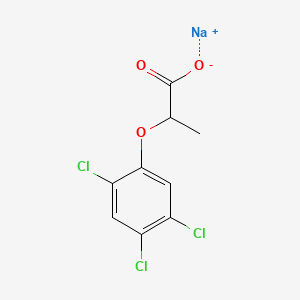
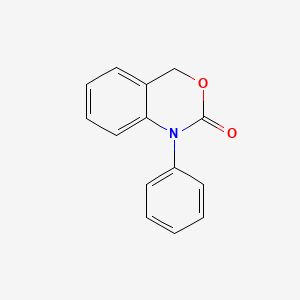
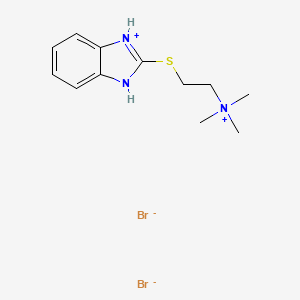
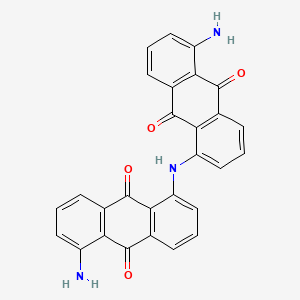
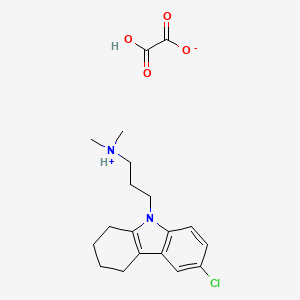
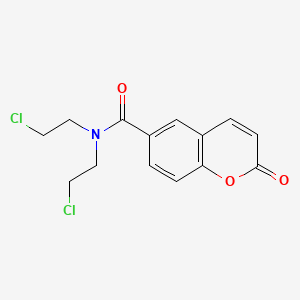
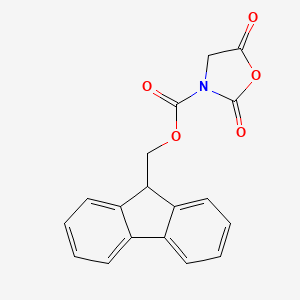
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
